molecular formula C18H20N4O2S B4902929 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide

Cat. No.: B4902929
M. Wt: 356.4 g/mol
InChI Key: LMSGZLRRNOGPSN-UHFFFAOYSA-N
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a furan ring, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and furan intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide is unique due to its combination of thiazole, furan, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-14-11-25-17(22-14)10-21-18(23)13-5-7-16(19-8-13)20-9-15-6-4-12(2)24-15/h4-8,11H,3,9-10H2,1-2H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGZLRRNOGPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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